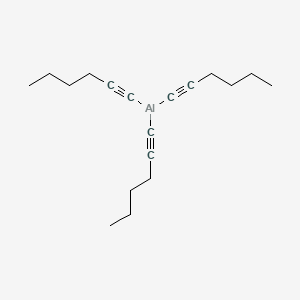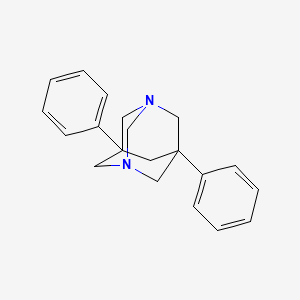
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazatricyclo(33113,7)decane, 5,7-diphenyl- is a complex organic compound with the molecular formula C20H22N2 This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic structure and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazatricyclo(3.3.1.13,7)decane: Lacks the phenyl groups, resulting in different chemical properties.
Tricyclo(3.3.1.13,7)decane: A similar tricyclic structure but without nitrogen atoms.
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane: Contains additional nitrogen atoms, leading to different reactivity.
Uniqueness
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- is unique due to the presence of phenyl groups at the 5 and 7 positions, which enhance its chemical diversity and potential applications. The combination of the tricyclic structure and phenyl groups makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
38705-08-7 |
|---|---|
Fórmula molecular |
C20H22N2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C20H22N2/c1-3-7-17(8-4-1)19-11-20(18-9-5-2-6-10-18)14-21(12-19)16-22(13-19)15-20/h1-10H,11-16H2 |
Clave InChI |
LPJAFIHSDNKPEA-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN3CC1(CN(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



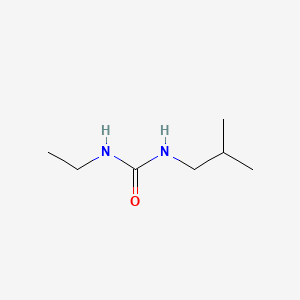
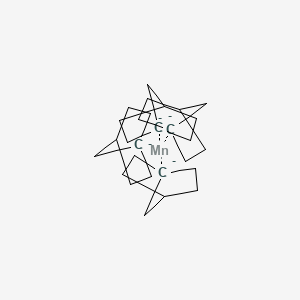
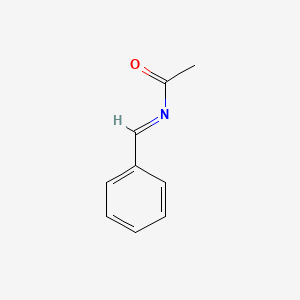
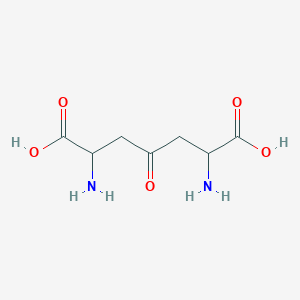
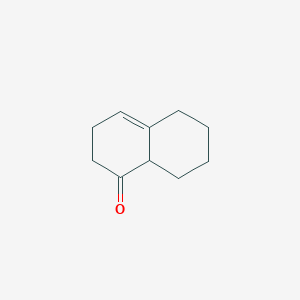
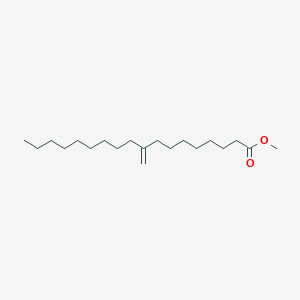
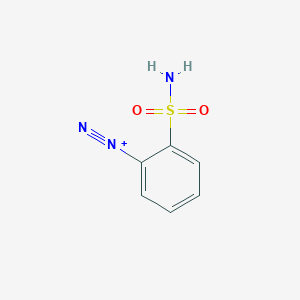
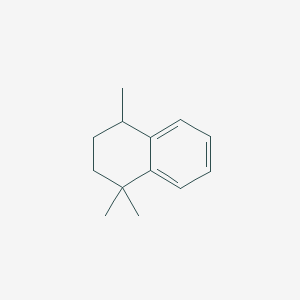
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
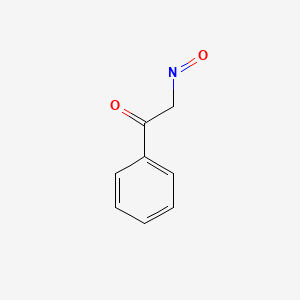
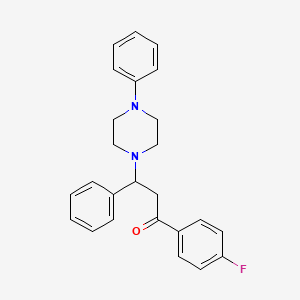
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
